Cas no 855863-93-3 (3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid)

3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid structure
855863-93-3 structure
Product Name:3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
CAS No:855863-93-3
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD02093997
CID:1034813
PubChem ID:5224745
Update Time:2025-11-01

3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
    • 3-(tert-butoxycarbonyl)cyclopentanecarboxylic acid
    • 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
    • N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID
    • 3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
    • 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid
    • (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
    • cis-3-(Boc-amino)cyclopentanecarboxylic Acid
    • (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
    • AK130981
    • (1S,3R)-N-Boc-3-Aminocyclopentanecarboxylic acid
    • (1R,3S)-Boc-3-a
    • 3-Boc-amino-cyclopentanecarboxylic acid
    • 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid (ACI)
    • 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylicacid
    • 3-[[(tert-Butoxy)carbonyl]amino]cyclopentane-1-carboxylic acid
    • 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
    • MDL: MFCD02093997
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
    • InChI Key: RNJQBGXOSAQQDG-UHFFFAOYSA-N
    • SMILES: O=C(NC1CC(C(O)=O)CC1)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Topological Polar Surface Area: 75.6

3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KT618-5g
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
855863-93-3 95+%
5g
5838.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KT618-50mg
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
855863-93-3 95+%
50mg
123.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KT618-1g
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
855863-93-3 95+%
1g
1241.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KT618-250mg
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
855863-93-3 95+%
250mg
467CNY 2021-05-08
Chemenu
CM203394-1g
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
855863-93-3 95%
1g
$115 2021-08-04
Chemenu
CM203394-5g
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
855863-93-3 95%
5g
$423 2021-08-04
Chemenu
CM203394-10g
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
855863-93-3 95%
10g
$832 2021-08-04
Chemenu
CM203394-25g
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
855863-93-3 95%
25g
$1945 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KT618-200mg
3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
855863-93-3 95+%
200mg
308.0CNY 2021-07-12
Chemenu
CM203394-1g
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
855863-93-3 95%
1g
$*** 2023-05-29

3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ,  Water
Reference
Methyl-blocked dimeric α,γ-peptide nanotube segments: formation of a peptide heterodimer through backbone-backbone interactions
Brea, Roberto J.; et al, Angewandte Chemie, 2005, 44(35), 5710-5713

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ,  Water
Reference
Methyl-blocked dimeric α,γ-peptide nanotube segments: formation of a peptide heterodimer through backbone-backbone interactions
Brea, Roberto J.; et al, Angewandte Chemie, 2005, 44(35), 5710-5713

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ,  Water
Reference
Methyl-blocked dimeric α,γ-peptide nanotube segments: formation of a peptide heterodimer through backbone-backbone interactions
Brea, Roberto J.; et al, Angewandte Chemie, 2005, 44(35), 5710-5713

3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Raw materials

3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Preparation Products

3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:855863-93-3)3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Order Number:A863533
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):954.0/477.0/258.0
Email:sales@amadischem.com

Additional information on 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Introduction to 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS No. 855863-93-3) in Modern Chemical and Pharmaceutical Research

3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 855863-93-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a cyclopentanecarboxylic acid backbone functionalized with a tert-butoxycarbonyl (Boc) amino group, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The Boc-amino protecting group is a cornerstone in peptide and drug synthesis, providing stability under various reaction conditions while allowing selective deprotection when desired. The cyclopentane ring, a common motif in biologically active molecules, contributes to the structural rigidity and pharmacological properties of derivatives derived from this compound. This unique combination makes 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid a valuable building block for medicinal chemists.

In recent years, the demand for high-quality intermediates like 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has surged due to advancements in drug discovery technologies. The pharmaceutical industry increasingly relies on such intermediates to streamline synthetic routes, enhance yield, and improve purity. This compound’s role in multi-step syntheses underscores its importance in modern chemical biology and drug development pipelines.

One of the most compelling applications of 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is in the synthesis of peptidomimetics—molecules designed to mimic the biological activity of peptides but with improved stability and pharmacokinetic profiles. The cyclopentane scaffold often enhances binding affinity and metabolic resistance, making such derivatives attractive candidates for therapeutic intervention. Researchers have leveraged this compound to develop novel inhibitors targeting enzyme active sites, where its structural features provide optimal fit and interaction.

Recent studies have highlighted the utility of 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in the development of small-molecule drugs targeting neurological disorders. The cyclopentane moiety’s ability to penetrate the blood-brain barrier has been exploited to design compounds with enhanced central nervous system (CNS) activity. Furthermore, the Boc-amino group allows for controlled modifications, enabling fine-tuning of physicochemical properties such as solubility and bioavailability—a critical factor in drug formulation.

The synthesis of 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves multi-step organic transformations, including cyclization reactions to form the cyclopentane ring followed by functional group manipulations to introduce the Boc-amino moiety. Advances in catalytic methods have improved the efficiency and scalability of these processes, reducing costs and environmental impact. Such innovations align with the broader shift toward sustainable chemistry practices in pharmaceutical manufacturing.

The versatility of 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid extends beyond peptide chemistry. It has been employed in the synthesis of non-peptide ligands for G-protein coupled receptors (GPCRs), which are pivotal targets for many therapeutic interventions. The rigid cyclopentane core mimics natural amino acid residues, facilitating high-affinity binding while maintaining structural integrity under physiological conditions.

In conclusion, 3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS No. 855863-93-3) represents a critical intermediate in contemporary chemical and pharmaceutical research. Its unique structural features and reactivity make it indispensable for synthesizing biologically active molecules with potential therapeutic applications across diverse disease areas. As research continues to uncover new synthetic strategies and pharmacological targets, this compound is poised to remain at the forefront of drug discovery innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:855863-93-3)3-((Tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
A863533
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):954.0/477.0/258.0
Email